molecular formula C12H22N2O3 B13127418 tert-Butyl (2-oxa-5-azaspiro[3.5]nonan-8-yl)carbamate

tert-Butyl (2-oxa-5-azaspiro[3.5]nonan-8-yl)carbamate

Cat. No.: B13127418
M. Wt: 242.31 g/mol
InChI Key: VNTGWAXUHKZPRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2-oxa-5-azaspiro[3.5]nonan-8-yl)carbamate: is a chemical compound with the molecular formula C13H24N2O2. It is known for its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system. This compound is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-oxa-5-azaspiro[3.5]nonan-8-yl)carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (e.g., 25-40°C).

    Reaction Time: Several hours to overnight, depending on the specific conditions and reagents used.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring the purity of the final product, and implementing appropriate safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-oxa-5-azaspiro[3.5]nonan-8-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce various alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

tert-Butyl (2-oxa-5-azaspiro[3.5]nonan-8-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring spirocyclic structures.

Mechanism of Action

The mechanism of action of tert-Butyl (2-oxa-5-azaspiro[3.5]nonan-8-yl)carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide unique binding properties, potentially leading to selective interactions with specific biological targets.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate
  • tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Uniqueness

tert-Butyl (2-oxa-5-azaspiro[3.5]nonan-8-yl)carbamate is unique due to its specific spirocyclic structure, which includes both oxygen and nitrogen atoms. This structure can impart distinct chemical and biological properties, making it valuable for various research and industrial applications. Compared to similar compounds, it may offer different reactivity, stability, and binding characteristics, which can be advantageous in specific contexts.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl N-(2-oxa-5-azaspiro[3.5]nonan-8-yl)carbamate

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-9-4-5-13-12(6-9)7-16-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)

InChI Key

VNTGWAXUHKZPRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC2(C1)COC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.